![molecular formula C18H19N B077315 Spiro[acridine-9(10H),1'-cyclohexane] CAS No. 14458-75-4](/img/structure/B77315.png)
Spiro[acridine-9(10H),1'-cyclohexane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[acridine-9(10H),1'-cyclohexane] is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. The spirocyclic structure of this molecule offers unique opportunities for the development of novel drugs with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of Spiro[acridine-9(10H),1'-cyclohexane] is complex and involves multiple pathways. It has been shown to inhibit various enzymes and signaling pathways that are involved in the progression of diseases. For example, Spiro[acridine-9(10H),1'-cyclohexane] inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Spiro[acridine-9(10H),1'-cyclohexane] exhibits diverse biochemical and physiological effects on the human body. It has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. The compound also exhibits potent antimicrobial activity against a wide range of bacteria and viruses. Moreover, Spiro[acridine-9(10H),1'-cyclohexane] has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Spiro[acridine-9(10H),1'-cyclohexane] offers several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under various conditions. However, the compound has limited solubility in water, which can pose challenges for in vitro studies. Moreover, the compound exhibits significant toxicity at high concentrations, which can limit its use in animal studies.
Zukünftige Richtungen
The potential applications of Spiro[acridine-9(10H),1'-cyclohexane] in the field of medicinal chemistry are vast. Future research should focus on the development of novel derivatives of Spiro[acridine-9(10H),1'-cyclohexane] with improved pharmacological properties. Moreover, the compound's mechanism of action should be further elucidated to identify new targets for drug development. Additionally, the compound's efficacy and safety should be evaluated in clinical trials to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of Spiro[acridine-9(10H),1'-cyclohexane] involves the reaction of 9-acridinylamine with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism to form the desired product. This method has been optimized to provide high yields of Spiro[acridine-9(10H),1'-cyclohexane] with excellent purity and reproducibility.
Wissenschaftliche Forschungsanwendungen
Spiro[acridine-9(10H),1'-cyclohexane] has been extensively studied for its diverse biological activities. It exhibits potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The compound has also been shown to possess significant activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, Spiro[acridine-9(10H),1'-cyclohexane] has shown promising results in the treatment of diabetes, obesity, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
14458-75-4 |
|---|---|
Produktname |
Spiro[acridine-9(10H),1'-cyclohexane] |
Molekularformel |
C18H19N |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
spiro[10H-acridine-9,1'-cyclohexane] |
InChI |
InChI=1S/C18H19N/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11,19H,1,6-7,12-13H2 |
InChI-Schlüssel |
JKUQXMBYLVLQLN-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24 |
Kanonische SMILES |
C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24 |
Andere CAS-Nummern |
14458-75-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



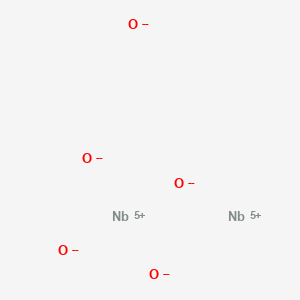
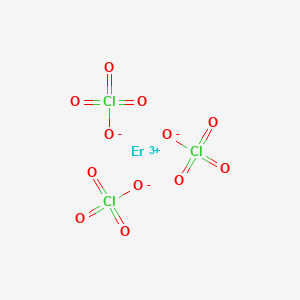
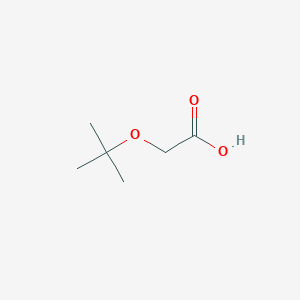
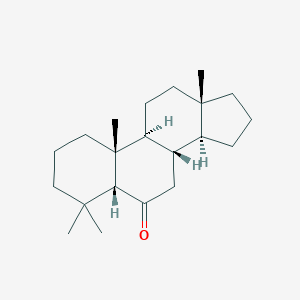

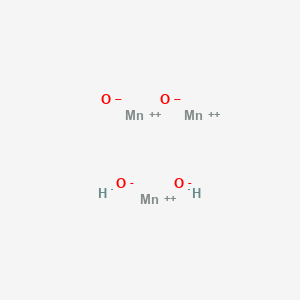

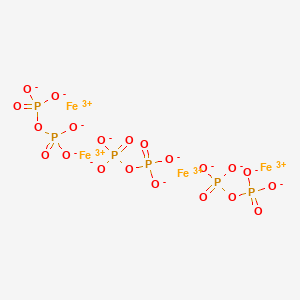
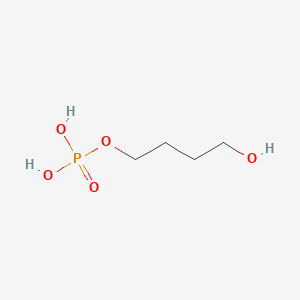
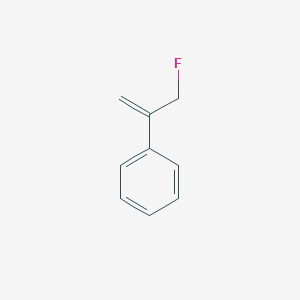
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
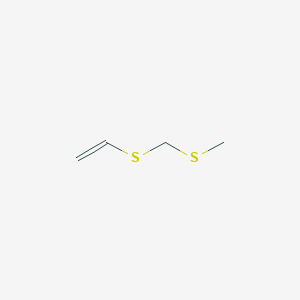
![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
